5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Vue d'ensemble

Description

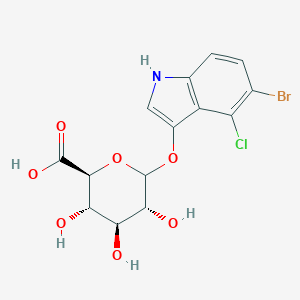

5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .

Mode of Action

X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.

Biochemical Pathways

The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.

Result of Action

The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .

Action Environment

The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a colorless substrate for β-glucuronidase, an enzyme synthesized by Escherichia coli . Upon enzymatic hydrolysis by β-glucuronidase, it generates a blue color .

Cellular Effects

The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate .

Activité Biologique

5-Bromo-4-chloro-3-indolyl β-D-glucuronide, commonly referred to as X-Gluc, is a chromogenic substrate extensively utilized in molecular biology, particularly for the detection of β-glucuronidase (GUS) activity. This compound has garnered attention due to its applications in various biological assays, including its role in identifying specific bacterial strains and its use in gene expression studies.

- Molecular Formula : C20H26BrClN2O7

- Molecular Weight : 521.79 g/mol

- CAS Number : 18656-96-7

- Solubility : Soluble in dimethylformamide (DMF) and water, forming a clear colorless solution at specified concentrations.

X-Gluc serves as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides. Upon enzymatic action, X-Gluc is converted into an indigo blue product, allowing for visual detection of GUS activity. This colorimetric change is useful in various applications, including histochemical assays and microbial detection.

Applications

-

Detection of Escherichia coli :

- X-Gluc has been compared with other substrates like 4-methylumbelliferyl β-D-glucuronide (MUG) for the enumeration of E. coli. Studies indicate that X-Gluc at a concentration of 50 μg/ml is as effective as MUG for detecting β-glucuronidase activity without the need for ultraviolet illumination, making it advantageous for certain laboratory settings .

- Histochemical GUS Assays :

- Microbial Studies :

Case Studies

-

E. coli Detection :

A study utilized a direct plating method incorporating X-Gluc to evaluate its effectiveness against E. coli strains isolated from raw chicken. Results demonstrated that X-Gluc provided comparable recovery rates to traditional methods, highlighting its reliability as a chromogenic substrate . -

GUS Staining in Plants :

In research involving transgenic plants expressing GUS, X-Gluc was used to visualize gene expression localized to guard cells. The staining results confirmed the spatial regulation of gene expression related to stomatal movements, providing insights into plant physiological responses .

Data Table: Comparison of Substrates

| Substrate | Type | Detection Method | Advantages |

|---|---|---|---|

| X-Gluc | Chromogenic | Colorimetric | No UV light required; clear results |

| MUG | Fluorogenic | Fluorescence | Sensitive detection; requires UV |

Applications De Recherche Scientifique

Detection of Beta-Glucuronidase Activity

Substrate for GUS : X-Gluc serves as an effective substrate for the enzyme beta-glucuronidase, producing a dark blue insoluble product upon hydrolysis. This property makes it valuable for various applications, including:

- Microbial Detection : It is employed to detect the presence of Escherichia coli and other bacteria that produce GUS. The chromogenic reaction occurs directly in the colonies on agar plates, allowing for easy visualization without the need for ultraviolet light illumination, unlike other substrates such as 4-methylumbelliferyl-beta-D-glucuronide (MUG) .

- Environmental Monitoring : X-Gluc is used in assays to monitor fecal contamination in food and water samples. The intense coloration produced by the enzymatic reaction provides a straightforward method for assessing microbial safety .

Molecular Biology Applications

Reporter Gene Studies : In genetic engineering and plant transformation studies, X-Gluc is utilized as a reporter gene to confirm successful gene expression. The gusA gene, which encodes GUS, can be introduced into plants or microorganisms to study gene regulation and expression patterns. The resulting blue staining indicates where the gene is active .

Histochemical Staining : X-Gluc is also applied in histochemical assays to visualize GUS activity in plant tissues. This technique allows researchers to study the spatial expression of genes in plant development and response to environmental stimuli .

Case Study 1: E. coli Detection in Food Samples

A study compared the effectiveness of X-Gluc with MUG for detecting E. coli in raw minced chicken. Results indicated that X-Gluc provided comparable sensitivity and specificity, demonstrating its utility as a reliable indicator of bacterial contamination in food products .

Case Study 2: GUS Gene Expression in Transgenic Plants

Research involving transgenic plants expressing the gusA gene showed that X-Gluc staining effectively highlighted areas of gene expression. This facilitated the investigation of promoter activity and gene regulation under various environmental conditions .

Advantages of Using 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide

- Ease of Use : The substrate's ability to produce a visible color change simplifies the detection process without requiring complex instrumentation.

- Specificity : X-Gluc specifically reacts with GUS, minimizing background interference from other enzymes.

- Versatility : Its applications span across various fields including microbiology, molecular biology, and environmental science.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Microbial Detection | Detects E. coli in food samples | Comparable effectiveness to MUG |

| Molecular Biology | Reporter gene studies | Confirms gene expression via blue staining |

| Histochemical Staining | Visualizes GUS activity in plant tissues | Facilitates study of gene regulation |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJFFLKPAYHPHU-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940105 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-89-8 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.